99mTc-CpTTOA is synthesized through a double ligand transfer reaction []. The process involves reacting methyl 8-ferrocenyl-8-oxooctanoate with sodium pertechnetate (Na99mTcO4) in the presence of chromium (III) chloride (CrCl3) and chromium hexacarbonyl (Cr(CO)6). This reaction is followed by hydrolysis to yield the final 99mTc-CpTTOA radiotracer with a high radiochemical yield ranging from 50% to 63% [].
99mTc-CpTTOA is believed to be metabolized primarily via beta-oxidation in the liver, similar to medium-chain fatty acids []. After injection, the radiotracer accumulates in the liver, kidneys, and bladder, with rapid hepatic clearance observed over time []. Studies using mice models suggest that the radioactivity is retained longer in animals with CCl4-induced liver damage, possibly due to impaired beta-oxidation [].
The primary application explored for 99mTc-CpTTOA is in medical imaging, specifically for evaluating fatty acid metabolism in the liver [].
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: